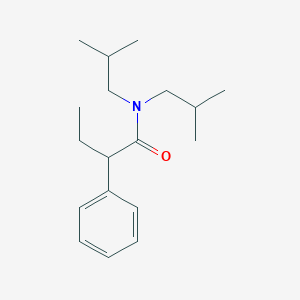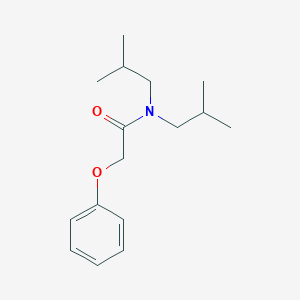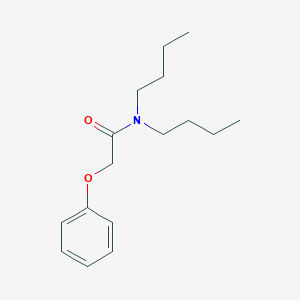![molecular formula C28H26N6OS B263180 1-{[4-methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazino)-2-naphthol](/img/structure/B263180.png)
1-{[4-methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazino)-2-naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[4-methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazino)-2-naphthol, also known as MPPT, is a compound that has gained significant attention in scientific research due to its potential pharmacological properties. MPPT is a sulfhydryl-containing compound that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 1-{[4-methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazino)-2-naphthol is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by modulating the activity of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for cognitive function. This compound has also been shown to modulate the activity of various receptors such as the NMDA receptor, which is involved in memory and learning.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit antioxidant activity, which may help protect against oxidative stress and neurodegeneration. This compound has also been shown to exhibit anti-inflammatory activity, which may help reduce inflammation and prevent tissue damage. Additionally, this compound has been shown to exhibit neuroprotective effects, which may help protect against neuronal damage and promote neuronal survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-{[4-methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazino)-2-naphthol in lab experiments is its ability to exhibit multiple pharmacological properties. This makes it a versatile compound that can be used in various research studies. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the safety and toxicity of this compound before it can be used in clinical settings.
Orientations Futures
There are several future directions for research on 1-{[4-methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazino)-2-naphthol. One area of research could be the development of this compound derivatives with improved pharmacological properties. Another area of research could be the investigation of the potential therapeutic effects of this compound in various diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the safety and toxicity of this compound, as well as its potential interactions with other drugs. Overall, this compound is a promising compound that has the potential to be developed into a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of 1-{[4-methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazino)-2-naphthol involves the reaction of 4-methyl-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol with 4-(4-phenylpiperazin-1-yl)naphthalen-1-ol. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
1-{[4-methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(4-phenylpiperazino)-2-naphthol has been the subject of various scientific research studies due to its potential pharmacological properties. It has been shown to exhibit antioxidant, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
Formule moléculaire |
C28H26N6OS |
|---|---|
Poids moléculaire |
494.6 g/mol |
Nom IUPAC |
1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-4-(4-phenylpiperazin-1-yl)naphthalen-2-ol |
InChI |
InChI=1S/C28H26N6OS/c1-32-27(20-11-13-29-14-12-20)30-31-28(32)36-26-23-10-6-5-9-22(23)24(19-25(26)35)34-17-15-33(16-18-34)21-7-3-2-4-8-21/h2-14,19,35H,15-18H2,1H3 |
Clé InChI |
VYVOAGWQAIVEPI-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SC2=C(C=C(C3=CC=CC=C32)N4CCN(CC4)C5=CC=CC=C5)O)C6=CC=NC=C6 |
SMILES canonique |
CN1C(=NN=C1SC2=C(C=C(C3=CC=CC=C32)N4CCN(CC4)C5=CC=CC=C5)O)C6=CC=NC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]quinazolin-4(3H)-one](/img/structure/B263127.png)
